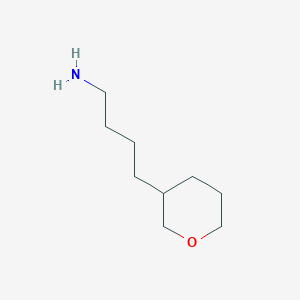![molecular formula C11H7F3O2S B13600628 Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate](/img/structure/B13600628.png)
Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C11H7F3O2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate in the presence of a base such as triethylamine. The reaction is carried out under microwave irradiation at 130°C, resulting in the formation of the desired product in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors involved in disease processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-fluoro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
- Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
Uniqueness
Methyl 5-trifluoromethylbenzo[b]thiophene-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug development and other applications .
Eigenschaften
Molekularformel |
C11H7F3O2S |
|---|---|
Molekulargewicht |
260.23 g/mol |
IUPAC-Name |
methyl 5-(trifluoromethyl)-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)8-5-17-9-3-2-6(4-7(8)9)11(12,13)14/h2-5H,1H3 |
InChI-Schlüssel |
RWSUDKGQSUSPLD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC2=C1C=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


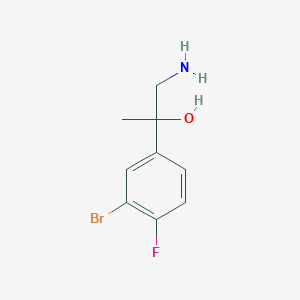
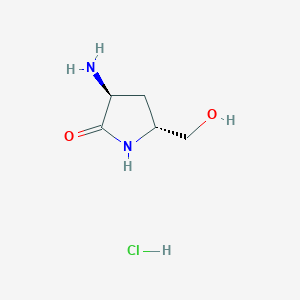
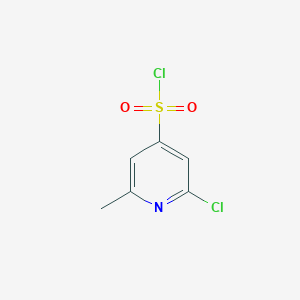
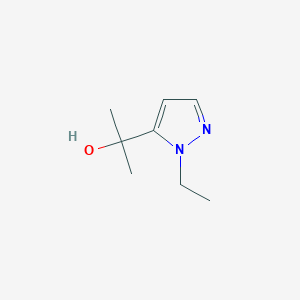
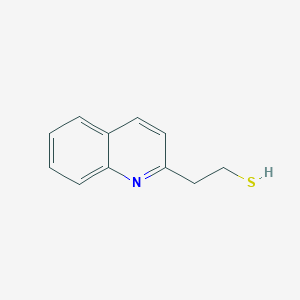
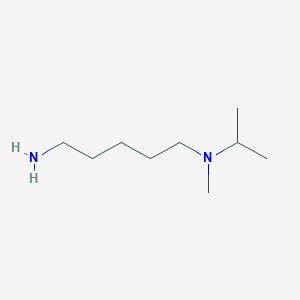
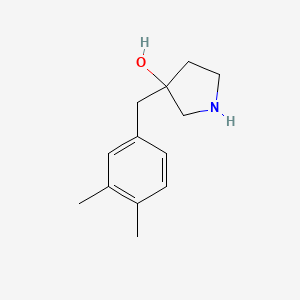
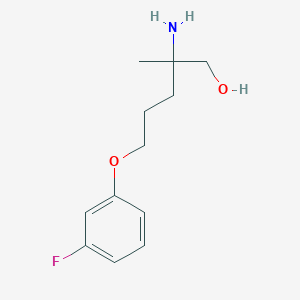
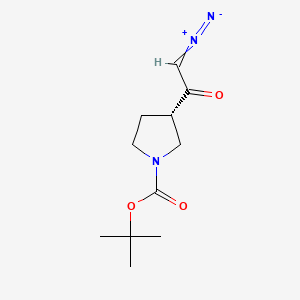

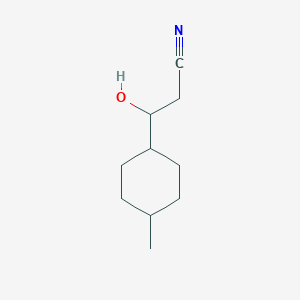
amine](/img/structure/B13600620.png)
![3-[(2,4,6-Trimethylphenyl)methyl]azetidine](/img/structure/B13600633.png)
